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Get Quote

Physical and Chemical Properties

The table below summarizes the core physicochemical data for 2-Fluorobutane from various sources.

Property Value Reference

CAS Registry Number 359-01-3 [1] [2] [3]

Molecular Formula C₄H₉F [1] [2] [4]

Molecular Weight 76.11 g/mol [1] [2] [4]

Melting Point -121 °C [1] [5] [6]

Boiling Point 25 °C (at 760 mmHg) [1] [6]

Density 0.77 g/mL @ 15 °C [1]

Refractive Index 1.3299 @ 20 °C [1]
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A spectroscopic study identified three distinct conformers of 2-Fluorobutane, which differ in the spatial

orientation of the fluorine atom and methyl group [7].

Lowest Energy Conformer: Me-trans (50% abundance at ambient temperature)
Other Conformers: F-trans (31% abundance) and H-trans (19% abundance)

Enthalpy Differences: The Me-trans form is more stable than the F-trans form by 1.21 kJ/mol and
more stable than the H-trans form by 2.49 kJ/mol [7].

The following diagram illustrates the relative energies and estimated populations of these three conformers at

ambient temperature:
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Energy differences and populations of 2-Fluorobutane conformers at ambient temperature.

Synthetic Protocol

One efficient synthesis of 2-Fluorobutane is the dehydroxy-fluorination of 2-butanol, yielding the product at

71.2% [2].

Reaction Scheme

This is a nucleophilic substitution where a hydroxyl group (-OH) is replaced by a fluorine atom (-F) [2].
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Synthesis of 2-Fluorobutane from 2-butanol via nucleophilic substitution.

Detailed Experimental Procedure

1. Reaction Setup

Apparatus: Assemble a 300 mL glass reactor with a stirring bar, dropping funnel, thermometer, and a
collection receiver cooled in a dry ice-ethanol bath [2].

Charging: Add 56.7 g of 2-butanol and 85.3 g of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to the
reactor [2].

Atmosphere: Purge the system and maintain under a nitrogen atmosphere [2].
Heating: Heat the reactor with stirring to an internal temperature of 60°C [2].

2. Reaction and Work-up

Addition: Add 50 g of methanesulfonyl fluoride dropwise via the funnel over ~1 hour, maintaining
60°C [2].

Initial Reaction: Stir at 60°C for 5 hours after addition [2].
Distillation: Raise reactor temperature to 100°C and continue reaction for 1 hour. The product distills

off and is collected in the chilled receiver [2].

3. Product Identification The collected organic substance can be identified as 2-Fluorobutane by:

Gas Chromatography: Determine yield (71.2% based on methanesulfonyl fluoride) [2].

NMR Spectroscopy:
¹H-NMR (CDCl₃): δ 0.88 (t, 3H), 1.17 (dq, 3H), 1.73 (m, 2H), 4.35 (m, 1H) [2].

¹⁹F-NMR (CDCl₃): δ -173 (m, F) [2].
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Safety and Handling

2-Fluorobutane is classified as hazardous. Please note the following safety information:

Hazard Category GHS Hazard Statements [1]

Flammability H224: Extremely flammable liquid and vapor.

Pressure H280: Contains gas under pressure; may explode if heated.

| Health Hazards | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause

respiratory irritation. | | Transport | DOT/IATA/IMDG: UN 1993, Hazard Class 3, Packing Group I [1]. |

Application and Analysis Notes

High Purity Production: Patents exist for producing high-purity 2-Fluorobutane (≥99.9%) using
butane, important for precise industrial or research applications [8].

Thermal Stability: Its thermal stability has been investigated through gas chromatography, which is
crucial for understanding its behavior under various experimental conditions [8].

Regioselectivity Studies: Ab initio methods have been used to examine the regio- and
stereoselectivities of its elimination reactions, valuable for reaction mechanism studies [8].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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